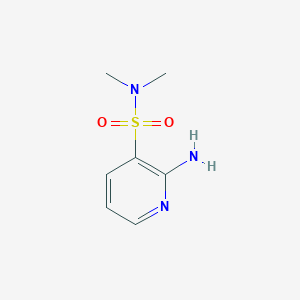
3-methyl-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide, also known as MTB, is an organic compound with potential applications in scientific research. MTB is a thiazole-based compound that is structurally similar to other compounds used in research, such as thioflavin, benzothiazole, and benzimidazole. The unique structure of MTB makes it a promising candidate for further research in various fields.
科学的研究の応用
Microwave Promoted Synthesis
The use of 3-methyl-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide and related compounds has been explored in microwave-promoted synthesis. These compounds are synthesized in good to excellent yields by base-catalyzed direct cyclization, providing a cleaner, more efficient, and faster method than traditional thermal heating. This approach is highlighted in the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing the potential of microwave irradiation in facilitating the synthesis of complex organic compounds (Saeed, 2009).
Supramolecular Gelators
Research has identified this compound derivatives as effective supramolecular gelators. These compounds exhibit gelation behavior towards ethanol/water and methanol/water mixtures, attributed to their ability to form helical assemblies driven by π-π interactions along with cyclic N–H⋯N and S⋯O interactions. This finding opens up new possibilities for the application of these compounds in the development of novel gelation materials with potential uses in various fields, including drug delivery and materials science (Yadav & Ballabh, 2020).
Anticancer Evaluation
Another significant area of application for these compounds is in anticancer research. A series of substituted 3-methyl-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamides have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies have shown that some derivatives exhibit moderate to excellent anticancer activity, suggesting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds interact with a variety of targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
特性
IUPAC Name |
3-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-14-7-9-17(10-8-14)21-23-16(3)19(25-21)11-12-22-20(24)18-6-4-5-15(2)13-18/h4-10,13H,11-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZJBFSWIKMGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

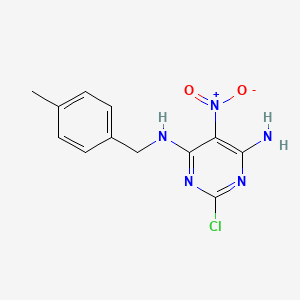
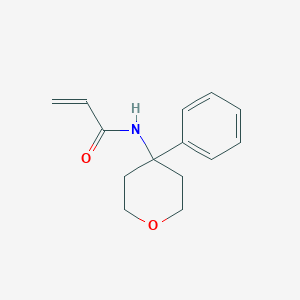
![5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919149.png)

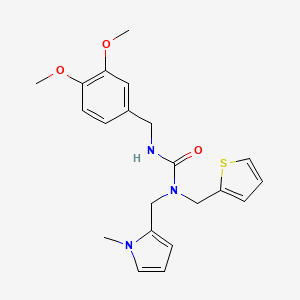



![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2919157.png)
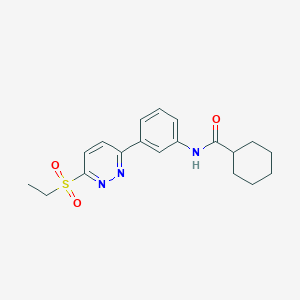
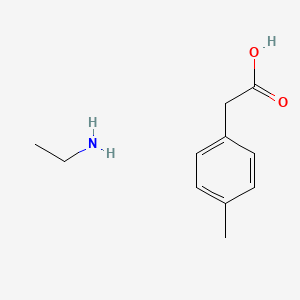
![(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B2919161.png)

